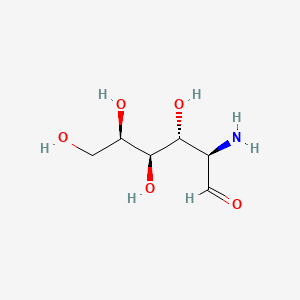
H-Ala-Phe-Pro-bNA HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Phe-Pro-bNA HCl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automation and optimization of SPPS are employed to enhance efficiency and yield. The use of environmentally friendly solvents and reagents is also considered to reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Phe-Pro-bNA HCl can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The nitro group in the bNA moiety can be reduced to an amino group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Reducing agents like sodium dithionite.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Free amino acids and 4-nitrobenzylamine.
Oxidation: 4-aminobenzylamide derivatives.
Substitution: Various substituted benzylamide derivatives.
Scientific Research Applications
H-Ala-Phe-Pro-bNA HCl has a wide range of applications in scientific research:
Biochemistry: Used as a substrate for studying enzyme kinetics and protease activity.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties.
Chemistry: Utilized in the synthesis of complex peptides and as a model compound for studying peptide behavior.
Industry: Employed in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
The mechanism of action of H-Ala-Phe-Pro-bNA HCl involves its interaction with specific enzymes and receptors. The peptide sequence can mimic natural substrates, allowing it to bind to enzyme active sites and inhibit or modulate their activity. The nitrobenzylamide group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
H-Ala-Phe-Pro-ONp: Similar peptide with a p-nitrophenyl ester group.
H-Ala-Phe-Pro-AMC: Contains a 7-amino-4-methylcoumarin group.
H-Ala-Phe-Pro-pNA: Lacks the hydrochloride salt form.
Uniqueness
H-Ala-Phe-Pro-bNA HCl is unique due to its specific combination of amino acids and the 4-nitrobenzylamide group. This structure provides distinct chemical and biological properties, making it valuable for various research applications. Its hydrochloride salt form enhances its solubility and stability, further contributing to its utility in scientific studies .
Properties
CAS No. |
749831-27-4 |
|---|---|
Molecular Formula |
C27H30N4O3 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H30N4O3/c1-18(28)25(32)30-23(16-19-8-3-2-4-9-19)27(34)31-15-7-12-24(31)26(33)29-22-14-13-20-10-5-6-11-21(20)17-22/h2-6,8-11,13-14,17-18,23-24H,7,12,15-16,28H2,1H3,(H,29,33)(H,30,32)/t18-,23-,24-/m0/s1 |
InChI Key |
XNTZVXIZBNJULD-NWVWQQAFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC4=CC=CC=C4C=C3)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC4=CC=CC=C4C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Methoxy-3-(4-methylphenyl)sulfonyloxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol](/img/structure/B8269961.png)

![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B8269978.png)


![5-(2-tert-butyl-5-(4-fluorophenyl)-1H-imidazol-4-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine methanesulfonate](/img/structure/B8270009.png)





